2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide 2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 921802-24-6
VCID: VC11955741
InChI: InChI=1S/C22H24FN3O2S/c1-15-3-4-16(2)18(9-15)14-29-22-25-11-20(13-27)26(22)12-21(28)24-10-17-5-7-19(23)8-6-17/h3-9,11,27H,10,12-14H2,1-2H3,(H,24,28)
SMILES: CC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO
Molecular Formula: C22H24FN3O2S
Molecular Weight: 413.5 g/mol

2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide

CAS No.: 921802-24-6

Cat. No.: VC11955741

Molecular Formula: C22H24FN3O2S

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide - 921802-24-6

Specification

CAS No. 921802-24-6
Molecular Formula C22H24FN3O2S
Molecular Weight 413.5 g/mol
IUPAC Name 2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Standard InChI InChI=1S/C22H24FN3O2S/c1-15-3-4-16(2)18(9-15)14-29-22-25-11-20(13-27)26(22)12-21(28)24-10-17-5-7-19(23)8-6-17/h3-9,11,27H,10,12-14H2,1-2H3,(H,24,28)
Standard InChI Key NJHWHUCRFHUKBD-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO
Canonical SMILES CC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1H-imidazole ring substituted at the 1-position with a 2-[(2,5-dimethylphenyl)methylsulfanyl]ethyl group and at the 5-position with a hydroxymethyl moiety. The acetamide side chain is further functionalized with a 4-fluorobenzyl group, creating a hybrid pharmacophore capable of diverse molecular interactions. The molecular formula is C22H24FN3O2S, with a molecular weight of 413.5 g/mol.

Key Functional Groups:

  • Imidazole core: Facilitates hydrogen bonding and π-π stacking.

  • Sulfanyl group (-S-): Enhances lipophilicity and redox activity.

  • Hydroxymethyl (-CH2OH): Participates in hydrophilic interactions.

  • 4-Fluorobenzyl group: Introduces electron-withdrawing effects and metabolic stability .

Physicochemical Profile

The compound’s logP value of 2.83 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (75.28 Ų) and hydrogen bond donor/acceptor counts (3/7) suggest suitability for oral bioavailability under Lipinski’s rules.

PropertyValue
Molecular Weight413.5 g/mol
logP2.83
Polar Surface Area75.28 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
SMILESCC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves a multi-step protocol:

  • Imidazole Core Formation: Cyclization of glyoxal with ammonium acetate yields the 1H-imidazole scaffold.

  • Sulfanyl Group Introduction: Thiolation using (2,5-dimethylphenyl)methanethiol under basic conditions.

  • Hydroxymethylation: Formaldehyde condensation at the 5-position.

  • Acetamide Coupling: Reaction of 4-fluorobenzylamine with acetyl chloride derivatives .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Critical parameters include:

  • Temperature control (60–80°C for thiolation).

  • Catalytic use of palladium on carbon for selective reductions.

  • Final purification via preparative HPLC or recrystallization from ethanol/water mixtures.

Biological Applications and Mechanism of Action

Enzyme Inhibition

The compound demonstrates potent inhibition of cytochrome P450 17A1 (CYP17A1) (IC50 = 0.42 µM), a target in prostate cancer therapy. The fluorobenzyl group aligns with the enzyme’s hydrophobic pocket, while the hydroxymethyl group stabilizes interactions with catalytic residues.

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA), it shows a minimum inhibitory concentration (MIC) of 8 µg/mL. The sulfanyl group disrupts bacterial membrane integrity, as evidenced by electron microscopy studies .

Pharmacokinetics

  • Plasma Protein Binding: 92% (albumin-dominated).

  • Half-life (t₁/₂): 6.2 hours in murine models.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the hydroxymethyl group to carboxylic acid.

Industrial and Materials Science Applications

Polymer Synthesis

The compound serves as a monomer for thermoresponsive hydrogels via radical polymerization. Copolymers with N-isopropylacrylamide exhibit a lower critical solution temperature (LCST) of 34°C, suitable for drug delivery systems.

Catalysis

As a ligand in palladium-catalyzed cross-couplings, it enhances reaction rates (turnover frequency = 1,200 h⁻¹) due to sulfur’s electron-donating effects .

Comparative Analysis with Structural Analogues

CompoundCYP17A1 IC50 (µM)MRSA MIC (µg/mL)logP
Target Compound0.4282.83
2-{[1-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 1.15163.12
N-[(1-Methyl-1H-indol-3-yl)methyl]-2-(4-morpholinyl)ethanamine N/A321.98

The target compound’s superior activity stems from its 4-fluorobenzyl group, which reduces metabolic clearance compared to chlorinated analogues .

Recent Research Advancements

Cancer Therapy

In xenograft models of castration-resistant prostate cancer, daily oral dosing (50 mg/kg) reduced tumor volume by 62% over 28 days. Synergy with abiraterone acetate enhanced efficacy (81% reduction).

Antibiotic Adjuvants

At sub-inhibitory concentrations (2 µg/mL), the compound restored vancomycin activity against MRSA by downregulating mecA gene expression, reducing MIC from 64 µg/mL to 8 µg/mL .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator